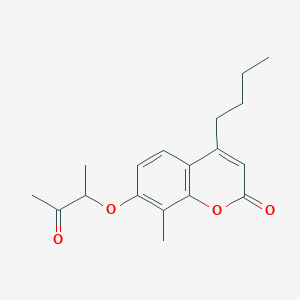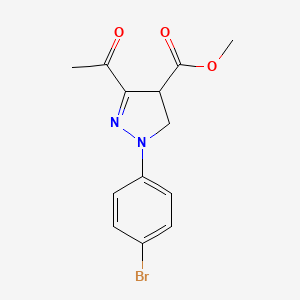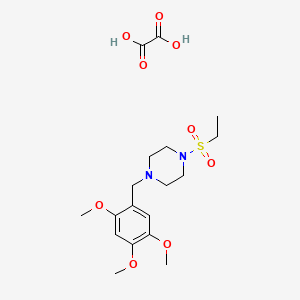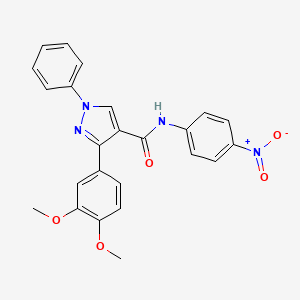
N-cyclopropyl-N'-(2-phenoxyethyl)ethanediamide
Descripción general
Descripción
N-cyclopropyl-N'-(2-phenoxyethyl)ethanediamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-cyclopropyl-N'-(2-phenoxyethyl)ethanediamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of RNA polymerase I. This results in the downregulation of ribosomal RNA synthesis and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the DNA repair pathway, making cancer cells more susceptible to DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopropyl-N'-(2-phenoxyethyl)ethanediamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its potential toxicity to normal cells, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-N'-(2-phenoxyethyl)ethanediamide. One area of research is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the development of more selective and less toxic analogs of this compound may further improve its therapeutic potential.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical models of cancer. Its selective inhibition of RNA polymerase I transcription makes it a promising therapeutic agent for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(2-phenoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. This compound has been found to be effective in preclinical models of multiple myeloma, breast cancer, and ovarian cancer.
Propiedades
IUPAC Name |
N'-cyclopropyl-N-(2-phenoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(13(17)15-10-6-7-10)14-8-9-18-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSALZXROBGGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945882.png)
![N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B3945892.png)
![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3945893.png)
![6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3945901.png)
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3945911.png)
![5-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3945919.png)
![benzyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3945927.png)
![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]ethanamine](/img/structure/B3945928.png)

![1-(2-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945948.png)


![1-[(4-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3945965.png)
